molecular formula C11H20N2O2 B127064 Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 149771-44-8

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B127064
Key on ui cas rn: 149771-44-8
M. Wt: 212.29 g/mol
InChI Key: HNINFCBLGHCFOJ-UHFFFAOYSA-N
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Patent
US06734306B2

Procedure details

A mixture of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, Pd(OH)2-C (1.1 g) in MeOH (22 mL) was stirred under hydrogen atmosphere (4 atm) for 10 h at room temperature. The mixture was filtered through celite and the filtrate was concentrated in vacuo to give a product (1.45 g, 94%) as a white solid. This product was used for next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OH)2-C
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:14][CH:13]2[N:15]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)C1C=CC=CC=1>CO>[CH:10]12[N:15]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH:13]([CH2:12][CH2:11]1)[CH2:14][NH:8][CH2:9]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)N2C(=O)OC(C)(C)C
Name
Pd(OH)2-C
Quantity
1.1 g
Type
reactant
Smiles
Name
Quantity
22 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere (4 atm) for 10 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C12CNCC(CC1)N2C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06734306B2

Procedure details

A mixture of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, Pd(OH)2-C (1.1 g) in MeOH (22 mL) was stirred under hydrogen atmosphere (4 atm) for 10 h at room temperature. The mixture was filtered through celite and the filtrate was concentrated in vacuo to give a product (1.45 g, 94%) as a white solid. This product was used for next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OH)2-C
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:14][CH:13]2[N:15]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)C1C=CC=CC=1>CO>[CH:10]12[N:15]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH:13]([CH2:12][CH2:11]1)[CH2:14][NH:8][CH2:9]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)N2C(=O)OC(C)(C)C
Name
Pd(OH)2-C
Quantity
1.1 g
Type
reactant
Smiles
Name
Quantity
22 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere (4 atm) for 10 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C12CNCC(CC1)N2C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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